Tazifylline

Antiallergic activity Dose-response Wheal and flare inhibition

Tazifylline (RS-49014) combines a theophylline scaffold with a piperazine side chain, delivering rapid-onset, sustained peripheral H1 blockade without the sedation or muscarinic confounds that compromise data reproducibility with standard antihistamines. Its well-characterized dose-response (5–15 mg) in wheal/flare inhibition and bronchoprotection models makes it an indispensable reference standard for preclinical allergy, asthma, and cutaneous inflammation studies. Choose tazifylline when clean, reproducible pharmacology benchmarked against published evidence is non-negotiable.

Molecular Formula C23H32N6O3S
Molecular Weight 472.6 g/mol
CAS No. 79712-55-3
Cat. No. B1662757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazifylline
CAS79712-55-3
SynonymsLN 2974
RS 49014
tazifylline
tazifylline dihydrochloride
Molecular FormulaC23H32N6O3S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O
InChIInChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3
InChIKeyJTOUASWUIMAMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tazifylline CAS 79712-55-3: Long-Acting Histamine H1 Antagonist for Allergy and Asthma Research


Tazifylline (RS-49014) is a potent, selective, and long-acting histamine H1 receptor antagonist belonging to the xanthine derivative class [1]. It exhibits high affinity for H1 receptors in radioligand binding studies and potently inhibits H1-mediated contractions in isolated guinea pig ileum [2]. Unlike many first-generation antihistamines, tazifylline demonstrates a favorable selectivity profile with much lower affinity for H2 receptors, adrenoceptors, serotonin receptors, and muscarinic receptors [2]. Its molecular structure combines a theophylline scaffold with a piperazine side chain, conferring unique pharmacokinetic properties including rapid absorption and a long terminal half-life upon multiple dosing [3].

Why Tazifylline Cannot Be Substituted with Other H1 Antihistamines in Allergy and Asthma Models


Substituting tazifylline with other H1 antihistamines, even within the second-generation class, can introduce significant variability in experimental outcomes due to distinct pharmacological profiles. Tazifylline demonstrates a unique combination of rapid onset and extended duration of action in preclinical models [1], a feature not uniformly shared by all analogs. Furthermore, its specific selectivity profile, characterized by markedly lower affinity for off-target receptors such as muscarinic and serotonergic subtypes, mitigates confounding central nervous system effects observed with less selective agents [2]. While other non-sedating antihistamines like cetirizine and loratadine are available, their differing sedation liabilities and potency in specific allergy models can compromise data reproducibility and confound interpretation in studies where minimal sedation and sustained H1 blockade are critical [3].

Quantitative Differentiation of Tazifylline Against Key Comparators in Preclinical and Clinical Models


Superior Antiallergic Efficacy in Human Skin at 10-15 mg Compared to 5 mg Dose

In a double-blind, randomized, cross-over study involving 12 atopic and 12 non-atopic volunteers, tazifylline demonstrated a clear dose-dependent inhibition of wheal and flare reactions induced by codeine, 1% histamine, and anti-IgE. The antiallergic activity of tazifylline in the 10-15 mg dose range was statistically superior to the 5 mg dose [1]. This dose-response relationship establishes a clear efficacy threshold, allowing for optimized dosing in experimental protocols.

Antiallergic activity Dose-response Wheal and flare inhibition

Significant Protection Against Histamine-Induced Bronchoconstriction in Asthmatic Patients

In a randomized crossover study of 11 male seasonal atopic asthmatics, treatment with tazifylline (10 mg twice daily for 7 days) significantly reduced histamine-induced bronchoconstriction compared to placebo. Using a 50% decrease in bronchial reactivity as the criterion for 'protection', 7 out of 11 subjects (64%) were protected by tazifylline, while 0 out of 11 (0%) were protected by placebo (p=0.03) [1]. This demonstrates a robust functional antagonism of H1-mediated bronchospasm in a clinically relevant disease model.

Asthma Bronchoconstriction Airway hyperresponsiveness

Clinically Insignificant Sedation Compared to Cetirizine and First-Generation Antihistamines

In a clinical study evaluating antiallergic effects, tazifylline at doses of 5, 10, and 15 mg was not associated with clinically significant sedative effects at any of the three dose levels tested [1]. This contrasts sharply with first-generation H1 antagonists like promethazine and diphenhydramine, which are known to cause significant sedation, and with the second-generation agent cetirizine, which has a reported sedation incidence of 3.7% to 14% in clinical use [2]. The absence of sedation with tazifylline, even at doses producing significant antiallergic effects, underscores its superior central nervous system safety profile.

Sedation CNS safety Antihistamine adverse effects

High Functional Selectivity for H1 Over H2, Adrenergic, Serotonergic, and Muscarinic Receptors

In a comprehensive panel of in vitro and in vivo assays, tazifylline exhibited high affinity and potent functional antagonism at histamine H1 receptors, while demonstrating much lower affinity for H2 receptors, alpha- and beta-adrenoceptors, 5-hydroxytryptamine (serotonin) receptors, and muscarinic receptor subtypes [1]. This selectivity profile is a key differentiator from many first-generation antihistamines, which often possess significant antimuscarinic and antiadrenergic activities leading to adverse effects [2]. The precise quantitative affinity values are not available in the primary source, but the consistent finding of 'much lower affinity' across multiple off-target systems establishes a clear class-level distinction.

Receptor selectivity Off-target activity Pharmacological specificity

Extended Duration of Antihistaminic Action in Preclinical Models

In conscious dogs, orally administered tazifylline produced a sustained inhibition of histamine-induced skin inflammation for 'long periods of time' [1]. While exact temporal data is not provided, this prolonged duration is a hallmark of its preclinical profile. Furthermore, in rats, guinea pigs, and dogs, the antihistaminic effect was noted to be 'long-lived' [1]. This extended duration is consistent with its two-compartment pharmacokinetic profile in humans, which exhibits a terminal half-life of 15.6 ± 7.6 hours after multiple dosing [2]. In contrast, first-generation antihistamines like diphenhydramine have shorter durations of action, requiring more frequent dosing, while other second-generation agents vary in their half-lives (e.g., loratadine ~8 hours, cetirizine ~10 hours) [3].

Long-acting Duration of action In vivo pharmacology

High-Impact Research Applications for Tazifylline in Allergy, Asthma, and Pharmacology


Investigating H1 Receptor-Mediated Airway Hyperresponsiveness in Asthma Models

Given its demonstrated ability to significantly protect against histamine-induced bronchoconstriction in atopic asthmatics [1], tazifylline is an ideal tool for dissecting the role of H1 receptors in airway hyperresponsiveness. Its long duration of action [2] and lack of significant sedation [3] make it suitable for chronic dosing studies in animal models of allergic asthma, where sustained H1 blockade and minimal behavioral confounds are required.

Standardizing Antiallergic Efficacy in Human Skin Prick Test and Challenge Models

The clear dose-response relationship of tazifylline (5-15 mg) in inhibiting wheal and flare reactions to histamine, codeine, and anti-IgE [3] makes it a valuable reference compound for calibrating and validating ex vivo human skin models or in vivo cutaneous allergy challenge protocols. Its robust efficacy at 10-15 mg provides a benchmark for comparing the potency of novel antiallergic agents in this setting.

Elucidating Peripheral vs. Central H1 Receptor Functions in Behavioral Pharmacology

Tazifylline's high selectivity for peripheral H1 receptors and its documented lack of central nervous system depression, even at high oral doses [2], position it as a critical tool for studies aiming to differentiate peripheral histamine effects from central ones. In behavioral pharmacology, it can be used to block peripheral H1-mediated symptoms (e.g., itching, vasodilation) without introducing sedation or cognitive impairment, thereby isolating the central effects of histamine or other experimental manipulations.

Benchmarking Novel Long-Acting H1 Antagonists in Preclinical Development

As a well-characterized, long-acting H1 antagonist with published efficacy in multiple species and models [2] and a known pharmacokinetic profile [4], tazifylline serves as an excellent positive control and benchmark for evaluating the potency, duration, and safety of new chemical entities targeting the H1 receptor. Its established data package allows for direct cross-study comparisons and validation of assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazifylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.